

Sulfo-Cyanine5.5 Amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cyanine5.5 amine**, a far-red fluorescent dye with significant applications in biological research and drug development. This document details its core spectral properties, provides experimental protocols for its use, and visualizes key experimental workflows.

Core Spectral and Physical Properties

Sulfo-Cyanine5.5 amine is a water-soluble cyanine dye known for its high molar extinction coefficient and good fluorescence quantum yield, making it a bright and sensitive fluorescent probe. Its excitation and emission spectra lie in the far-red to near-infrared (NIR) region, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

The key quantitative spectral and physical properties of **Sulfo-Cyanine5.5 amine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~675 nm	[1]
Emission Maximum (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	~235,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	~0.20	[3]
Molecular Weight	~1077 g/mol	[4]
Solubility	Good in water, DMF, and DMSO	[2]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of **Sulfo-Cyanine5.5 amine**.

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of **Sulfo-Cyanine5.5 amine**.

Materials:

- **Sulfo-Cyanine5.5 amine**
- Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), water, or ethanol)
- Quartz cuvette
- Spectrofluorometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Sulfo-Cyanine5.5 amine** in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an

absorbance below 0.1 at the excitation maximum).

- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
 - Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the expected emission maximum (~694 nm).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 700 nm).
 - The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum.
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the determined excitation maximum (~675 nm).
 - Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
 - The resulting spectrum will show the fluorescence intensity at different emission wavelengths, with the peak corresponding to the emission maximum.

Protein Labeling with Sulfo-Cyanine5.5 Amine

This protocol describes a general method for conjugating **Sulfo-Cyanine5.5 amine** to a protein of interest, such as an antibody, through the reaction of its primary amine with an amine-reactive group on the protein (e.g., after activation of carboxyl groups or through enzymatic means). For more direct labeling, an amine-reactive derivative like Sulfo-Cyanine5.5 NHS ester is commonly used. This protocol outlines the general steps for antibody conjugation which is a primary application.

Materials:

- **Sulfo-Cyanine5.5 amine** (or an amine-reactive derivative like Sulfo-Cyanine5.5 NHS ester for a more direct reaction with protein amines)
- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)
- Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Stirring plate and stir bar

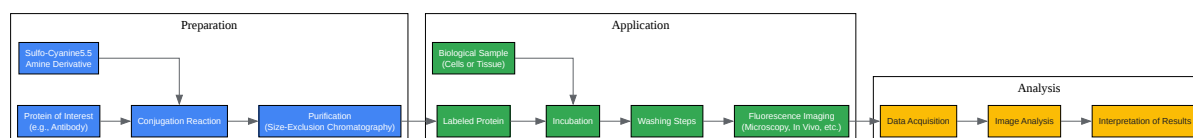
Procedure:

- **Protein Preparation:** Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **Sulfo-Cyanine5.5 amine**-reactive derivative (e.g., NHS ester) in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- **Conjugation Reaction:**
 - Slowly add the dye solution to the stirring protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- **Purification:**
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
 - Collect the first colored fraction, which will be the conjugated protein.
- **Characterization:**

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).

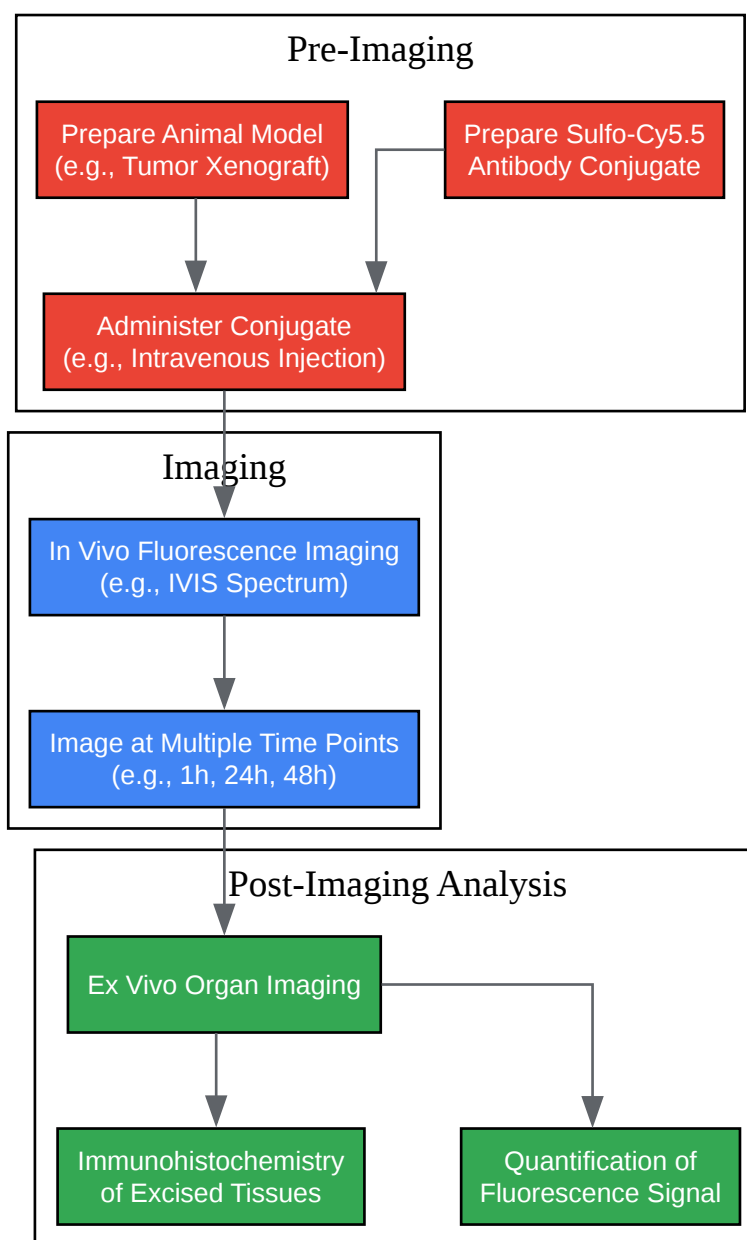
Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **Sulfo-Cyanine5.5 amine**.



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Caption: General workflow for protein labeling and fluorescence imaging.



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Caption: Workflow for in vivo tumor imaging using a Sulfo-Cyanine5.5 conjugated antibody.[4]
[5]

This guide provides foundational information for the effective use of **Sulfo-Cyanine5.5 amine** in research and development. For specific applications, further optimization of protocols is recommended.

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